molecular formula C9H13NO2 B13622236 (s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol

(s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Cat. No.: B13622236
M. Wt: 167.20 g/mol
InChI Key: RNLILSGLASWGSV-MRVPVSSYSA-N
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Description

(S)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol is a chiral phenolic compound characterized by a 4-methylphenol backbone substituted at the 2-position with a 1-amino-2-hydroxyethyl group. The (S)-configuration at the chiral center (C1 of the ethyl chain) confers stereospecificity, which may influence its physicochemical properties and biological interactions. The compound’s structure combines a phenolic hydroxyl group, a secondary amine, and a vicinal hydroxyl group, enabling diverse hydrogen-bonding capabilities.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-[(1S)-1-amino-2-hydroxyethyl]-4-methylphenol

InChI

InChI=1S/C9H13NO2/c1-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1

InChI Key

RNLILSGLASWGSV-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@@H](CO)N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol.

    Reaction Steps:

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (s)-enantiomer.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenol ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution may introduce various functional groups onto the phenol ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its chiral nature makes it useful in studying enzyme interactions and other biological processes.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural motifs with (S)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol:

(E)-2-[(2-Chlorophenyl)iminomethyl]-4-methylphenol () Key features: Schiff base (imine group), 4-methylphenol backbone, 2-chlorophenyl substituent. Comparison: Unlike the target compound, this molecule lacks the amino-hydroxyethyl chain but incorporates an imine group and chloro substituent. Schiff bases are known for photochromism and bioactivity, including antimicrobial and anti-inflammatory properties . The absence of a hydroxyl-amine motif in the ethyl chain reduces hydrogen-bonding diversity compared to the target compound.

4-[2-(tert-Butylamino)ethyl]-2-methylphenol hydrochloride () Key features: Phenol backbone, tert-butylamino-ethyl chain, hydrochloride salt.

2-Amino-2-[4-(methylthio)phenyl]ethanol () Key features: Amino and hydroxyl groups on the same carbon, methylthio-phenyl substituent. Comparison: The methylthio group increases lipophilicity, favoring membrane penetration. However, the amino and hydroxyl groups on a single carbon create a distinct stereoelectronic environment compared to the target compound’s 1-amino-2-hydroxyethyl chain .

Hydrogen-Bonding and Crystallography

  • (E)-2-[(2-Chlorophenyl)iminomethyl]-4-methylphenol exhibits intramolecular N–H⋯O and O–H⋯N hydrogen bonds in its crystal structure, stabilizing the keto-amine tautomer . In contrast, the target compound’s amino-hydroxyethyl group may form intermolecular hydrogen bonds with the phenolic oxygen, enhancing crystalline stability.
  • 2-Amino-2-[4-(methylthio)phenyl]ethanol lacks a phenolic group, limiting its ability to form π-π stacking interactions observed in phenolic analogs .

Data Table: Comparative Overview

Compound Name Key Functional Groups Biological Activities Structural Distinctions Reference
This compound Phenol, 1° amine, vicinal hydroxyl Inferred: Receptor modulation Chiral ethyl chain with H-bond donors N/A
(E)-2-[(2-Chlorophenyl)iminomethyl]-4-methylphenol Imine, chloro, phenol Antimicrobial, anti-inflammatory Schiff base; lacks hydroxyl-amine chain
4-[2-(tert-Butylamino)ethyl]-2-methylphenol Phenol, 3° amine (tert-butyl) Adrenergic activity (inferred) Bulky substituent; hydrochloride salt
2-Amino-2-[4-(methylthio)phenyl]ethanol Amino, hydroxyl, methylthio Unspecified Lipophilic; amino/hydroxyl on single carbon

Biological Activity

(S)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol, commonly referred to as a phenolic compound, has garnered attention for its potential biological activities. This compound features an amino group and a hydroxyethyl side chain, contributing to its unique reactivity and interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, enzymatic reactions, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H15_{15}NO2_2, with a molecular weight of approximately 181.24 g/mol. The structure includes:

  • A methyl group at the para position relative to the hydroxy group.
  • An amino group that enhances its interaction with biological targets.
  • A hydroxyethyl side chain that contributes to its solubility and reactivity.

The biological activity of this compound primarily involves its interaction with enzymes and cellular pathways. The amino and hydroxy groups facilitate binding to various receptors and enzymes, influencing biochemical processes such as:

  • Enzymatic reactions : It acts as a substrate for oxidative enzymes, potentially affecting metabolic pathways.
  • DNA interaction : The compound may interact with DNA through electrophilic mechanisms, raising concerns about mutagenicity under certain conditions.

Biological Activity

Research indicates several key areas of biological activity for this compound:

Enzymatic Interactions

The compound has been studied for its role as a substrate in enzymatic reactions:

  • It participates in oxidation reactions, where it can yield various products depending on the enzyme involved.
  • Interaction studies suggest it may influence enzyme kinetics and stability.

Neuroprotective Effects

Recent studies have explored the compound's potential neuroprotective properties:

  • It has shown promise in protecting dopaminergic neurons from degeneration, which is relevant in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological implications of this compound:

StudyFocusFindings
Study 1Enzyme InteractionDemonstrated that the compound acts as a substrate for specific oxidative enzymes, influencing their activity.
Study 2NeuroprotectionFound that the compound protects dopaminergic neurons in vitro, suggesting potential therapeutic applications in neurodegenerative diseases .
Study 3MutagenicityInvestigated the compound's interaction with DNA, indicating possible mutagenic effects under certain conditions.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
2-(1-Amino-2-hydroxyethyl)-4-methoxyphenolMethoxy group instead of methylDifferent enzyme interactions and reactivity
2-(1-Amino-2-hydroxyethyl)-4-hydroxyphenolHydroxy group at para positionEnhanced antioxidant properties

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